molecular formula C6H6N2O4 B051374 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-78-8

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B051374
CAS RN: 13138-78-8
M. Wt: 170.12 g/mol
InChI Key: GEGNYFQOFWUIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including those similar to 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, often involves regioselective routes that allow precise control over substituent introduction. An efficient method for synthesizing 2,3,4-substituted pyrroles has been developed via 1,3-dipolar cycloaddition of polarized ketene S,S- and N,S-acetals with carbanions derived from activated methylene isocyanides, showcasing the versatility and regioselectivity in pyrrole synthesis (Misra et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is foundational to their chemical behavior and properties. Advanced synthetic strategies allow for the introduction of nitro and methyl groups at specific positions on the pyrrole ring, influencing electronic distribution and reactivity. The structural nuances of these compounds are crucial for understanding their chemical interactions and potential applications.

Chemical Reactions and Properties

The nitro group in pyrrole derivatives plays a significant role in their chemical reactivity. For instance, the nitrification of pyrrole compounds to introduce nitro groups has been studied, revealing insights into the directing effects and reactivity patterns specific to the pyrrole nucleus (Anderson, 1959). Additionally, regioselective synthesis techniques have been developed for introducing nitro groups into pyrrole rings, further expanding the chemical versatility of these compounds (Nguyen et al., 2009).

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Regio-selective Synthesis : A novel approach to synthesize 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, a related compound, was developed. This method is significant for its regio-selectivity, directing substitutions to specific positions on the pyrrole ring (D. Nguyen, R. Schiksnis, E. Michelotti, 2009).
    • Mild Synthesis Protocol : An efficient and mild protocol for synthesizing 4(3)-substituted 3(4)-nitro-1H-pyrroles, which are structurally similar to 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, was developed using ionic liquids. This method provides high yields and avoids harsh conditions (J. Qin, Ji Zhang, Bo Wu, Zhang-Guo Zheng, Meng Yang, Xiao‐Qi Yu, 2009).
  • Biological and Medicinal Applications :

    • Antimutagenic Properties : The compound 1,4-dinitro-2-methyl pyrrole, a mutagen formed from food additives, was shown to have its mutagenicity reduced by ascorbic acid or cysteine. This suggests potential antimutagenic applications of nitro-substituted pyrrole derivatives (T. Osawa, H. Ishibashi, M. Namiki, T. Kada, 1980).
  • Material Science and Electrochemistry :

properties

IUPAC Name

1-methyl-4-nitropyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-7-3-4(8(11)12)2-5(7)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGNYFQOFWUIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371700
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

CAS RN

13138-78-8
Record name 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-nitropyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acetic anhydride (8 ml, 85 mmol) was treated with nitric acid (1.020 ml, 15.98 mmol) (heating occurred upon addition); the mixture was cooled to RT and slowly added to a suspension of 1-methyl-1H-pyrrole-2-carboxylic acid (2 g, 15.98 mmol) in acetic anhydride (12 ml, 127 mmol) cooled to −30° C. The reaction was stirred at −30° C. for 0.5 hours, then at RT for 20 minutes. The mixture was cooled again to −30° C. to precipitate the desired product. The solid was quickly filtered in a frit funnel cooled in dry ice; after a few minutes at room temperature, the solid became deliquescent and resulted in a thick slurry/solution that was collected in a separate flask. The slurry was cooled at −30° C. and washed twice with a mixture of hexane (5 ml) and (iPr)2O (1 ml). The obtained solid was dried under vacuum, then treated with 2N NaOH till complete dissolution (10 ml) and precipitated again by addition of 37% HCl (20 ml). The solid was filtered, washed with water (10 ml) and finally dried under vacuum for 3 days to yield 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Int. 15) (540 mg, 3.17 mmol, MS/ESI+ 170.9 [MH]+).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (20 mL) was treated with nitric acid (4.0 mL, 70%) and the mixture heated to 50° C. for 15 min then cooled to room temperature, and slowly added to a suspension of 1-methyl-2-pyrrolecarboxylic acid (4 g, 15.98 mmol) in of Ac2O (12 mL) cooled to −25° C. The mixture was stirred at −15° C. for 0.5 hr, then the temperature was allowed to rise to ambient, and stirring was continued for 20 min. The mixture was again cooled to −25° C. and the precipitate collected in a funnel cooled with dry ice, the solid was washed with a small quantity of cold Ac2O (−25° C.). The crystalline solid was taken up in water containing NaOH (1 g). Acidification with the HCl precipitated the pure compound. NMR as previously reported.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (5.0 g, 27.17 mmol) in 120 ml of 1:1 THF/H2O was added 8 g of NaOH in 30 ml of water. The mixture was stirred overnight, concentrated, diluted with water, extracted with EtAc/Hexane (1:1). The aqueous solution was adjusted to pH 3˜4 with 20% H3PO4 and extracted with EtAc (4×60 ml). The organic solutions were combined, dried over MgSO4, filtered, evaporated and crystallized with ethanol/EtAc/Hexane to afford 4.06 g (88%) of the title product. 1H NMR (DMSO) 13.12 (s, 1H), 8.21 (s, 1H), 7.25 (s, 1H), 3.91 (s, 3H); 13C NMR 160.97, 134.01, 129.16, 123.81, 111.38, 37.47; MS m/z−169.1 (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

Citations

For This Compound
27
Citations
MC Liu, CW Ong - Tetrahedron, 2009 - Elsevier
… room temperature, the reaction mixture was neutralized with 10% aqueous HCl, and on further cooling in an ice bath gave precipitate of the 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid…
Number of citations: 9 www.sciencedirect.com
SMA Yasin - 2015 - repository.najah.edu
… FT-IR spectrum of 1-Methyl-4-nitro-1H-pyrrole-2carboxylic acid(3-dimethylamino-propyl)-… Figure 10 FT-IR spectrum of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid(2-(sulfonyl-phenyl)-…
Number of citations: 4 repository.najah.edu
M Thomas, U Varshney… - European Journal of …, 2002 - Wiley Online Library
… pyrrole-2-carboxylate (6b): 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.47 g, 8 mmol) was … with cooling to a solution of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.36 g, 8 mmol) …
SMA Jabal - 2013 - repository.najah.edu
… 28 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid ( 1 g, 5.87mmol ) was placed in a round-bottomed flask (250 ml ) and dissolved in DCM (30 ml ). DMF (0.5 ml) was added as a catalyst. …
Number of citations: 5 repository.najah.edu
NB Dyatkina, CD Roberts, JD Keicher… - Journal of medicinal …, 2002 - ACS Publications
A new series of short pyrrole tetraamides are described whose submicromolar DNA binding affinity is an essential component for their strong antibacterial activity. This class of …
Number of citations: 106 pubs.acs.org
CA Briehn, P Weyermann… - Chemistry–A European …, 2003 - Wiley Online Library
… 1Methyl-4-nitro-1H-imidazole-2-carboxylic acid (4 a),14a 1methyl-4-nitro-1H-pyrrole-2-carbaldehyde (4 c),17 3methoxy-1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester28 were …
FJ Scott, RJO Nichol, AI Khalaf, F Giordani… - European Journal of …, 2017 - Elsevier
… To prepare compounds containing isopentyl thiazole(Scheme 1), 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid was converted into the corresponding acid chloride 3 in quantitative yield …
Number of citations: 21 www.sciencedirect.com
HY Alniss, NA Khan, A Boghossian, N Akbar… - Antibiotics, 2022 - mdpi.com
… under reduced pressure to produce an oily amine product which was then diluted with 2 mL THF and added dropwise to a solution of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid 4a (…
Number of citations: 3 www.mdpi.com
D Renneberg, PB Dervan - Journal of the American Chemical …, 2003 - ACS Publications
The DNA binding properties of fused heterocycles imidazo[4,5-b]pyridine (Ip) and hydroxybenzimidazole (Hz) paired with pyrrole (Py) in eight-ring hairpin polyamides are reported. …
Number of citations: 121 pubs.acs.org
AI Khalaf, N Anthony, D Breen, G Donoghue… - European journal of …, 2011 - Elsevier
… From 1-isopropyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide (350 mg, 1.13 mmol) and 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (192 mg, 1.13 mmol) used as the …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.